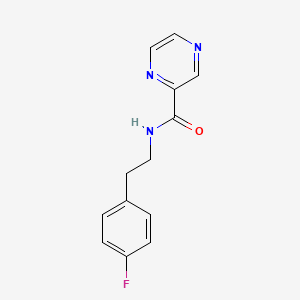
N-(4-Fluorophenethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenethyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 4-fluorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluorophenethylamine. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or a Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: N-(4-Fluorophenethyl)pyrazine-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its structural similarity to pyrazinamide, a known antitubercular drug, makes it a candidate for studying its effects on Mycobacterium tuberculosis.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells is of particular interest.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and fungicides. Its unique chemical properties make it suitable for formulating products that protect crops from fungal infections .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, in antimicrobial applications, the compound may inhibit fatty acid synthase, thereby preventing the synthesis of essential fatty acids required for bacterial growth .
Comparison with Similar Compounds
Pyrazinamide: A known antitubercular drug with a similar pyrazinecarboxamide structure.
Pyraziflumid: A fungicide with a pyrazine-2-carboxamide group, used in agriculture.
Uniqueness: N-(4-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the 4-fluorophenethyl group, which imparts distinct chemical properties and biological activities. This structural modification can enhance its potency and selectivity in various applications compared to other pyrazinecarboxamides .
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |
InChI Key |
IJUVNGGYLGLQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


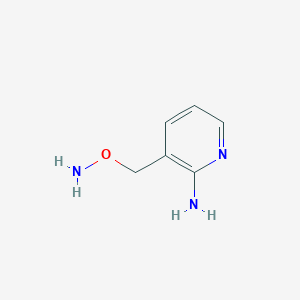




![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
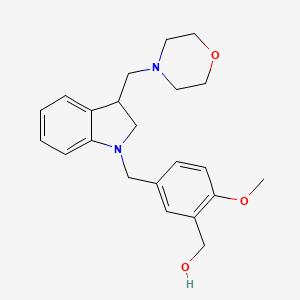
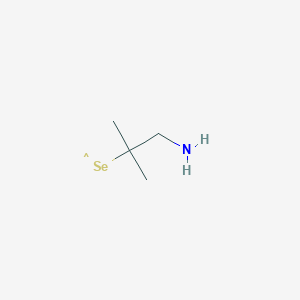
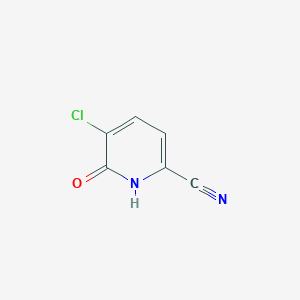
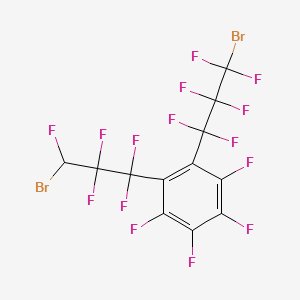
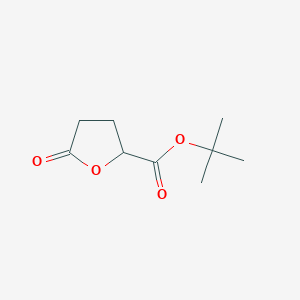

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
